Schizanrin L

Descripción general

Descripción

Schizanrin L is a chemical compound that belongs to the class of lignans, which are a group of natural products known for their diverse biological activities. This compound is primarily found in the fruit of Schisandra chinensis, a plant widely used in traditional Chinese medicine. This compound has garnered attention due to its potential therapeutic properties, including antioxidant, anti-inflammatory, and hepatoprotective effects .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Schizanrin L typically involves the extraction of the compound from the fruit of Schisandra chinensis. The extraction process often includes the use of organic solvents such as methanol or ethanol, followed by purification steps like column chromatography to isolate the pure compound .

Industrial Production Methods

Industrial production of this compound is generally based on large-scale extraction from Schisandra chinensis. The process involves harvesting the fruit, drying it, and then using solvents to extract the lignans. Advanced techniques like high-performance liquid chromatography (HPLC) are employed to ensure the purity and quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Schizanrin L undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.

Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its pharmacological properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially unique biological activities .

Aplicaciones Científicas De Investigación

Pharmacological Applications

1.1 Antioxidant Properties

Schizanrin L exhibits significant antioxidant activity, which is crucial for combating oxidative stress in biological systems. Studies have demonstrated that it can scavenge free radicals effectively, suggesting its potential use in preventing oxidative damage associated with chronic diseases such as cancer and cardiovascular disorders .

1.2 Neuroprotective Effects

Research indicates that this compound may provide neuroprotective benefits. In animal models, it has been shown to enhance cognitive function and protect against neurodegenerative diseases by reducing neuronal apoptosis and inflammation . This positions this compound as a candidate for developing treatments for conditions like Alzheimer's disease.

1.3 Adaptogenic Properties

The compound has been identified as an adaptogen, helping the body resist stressors of various kinds. Its ability to enhance physical performance and reduce fatigue has been documented in several studies, making it relevant for applications in sports medicine and overall wellness .

Biochemical Applications

2.1 Metabolic Regulation

This compound is involved in metabolic processes, particularly in glucose metabolism. Research suggests that it may improve insulin sensitivity and help regulate blood sugar levels, indicating potential applications in managing diabetes .

2.2 Anti-inflammatory Effects

The compound exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This mechanism can be beneficial in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Material Science Applications

3.1 Biomaterials Development

Due to its natural origin and biocompatibility, this compound is being explored for use in developing biomaterials for medical applications. Its incorporation into hydrogels and scaffolds can enhance the mechanical properties and bioactivity of these materials, making them suitable for tissue engineering .

Case Studies

Mecanismo De Acción

Schizanrin L exerts its effects through various molecular targets and pathways:

Antioxidant Activity: this compound scavenges free radicals and enhances the activity of antioxidant enzymes, thereby protecting cells from oxidative stress.

Anti-inflammatory Effects: The compound inhibits the production of pro-inflammatory cytokines and mediators, reducing inflammation.

Hepatoprotective Action: This compound protects liver cells by modulating signaling pathways involved in cell survival and apoptosis.

Comparación Con Compuestos Similares

Schizanrin L is often compared with other lignans found in Schisandra chinensis, such as:

- Schisandrin A

- Schisandrin B

- Schisandrin C

- Gomisin A

- Deoxyschisandrin

Uniqueness

This compound stands out due to its unique chemical structure and specific biological activities. While other lignans also exhibit antioxidant and hepatoprotective properties, this compound has shown distinct effects in various experimental models, making it a compound of significant interest in scientific research.

Actividad Biológica

Schizanrin L, a compound derived from the Schisandra genus, particularly Schisandra chinensis, has garnered attention for its diverse biological activities. This article reviews the current understanding of this compound's biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is part of a class of compounds known as lignans, which are recognized for their antioxidant, anti-inflammatory, and anticancer properties. The biological activities of this compound are primarily attributed to its ability to modulate various signaling pathways that influence cellular processes such as apoptosis, proliferation, and inflammation.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial for protecting cells from oxidative stress. Studies indicate that it enhances the activity of key antioxidant enzymes such as superoxide dismutase (SOD) and glutathione peroxidase (GPx), thereby reducing the levels of reactive oxygen species (ROS) in cells .

| Antioxidant Enzyme | Effect of this compound |

|---|---|

| Superoxide Dismutase | Increased activity |

| Glutathione Peroxidase | Enhanced levels |

Anti-Inflammatory Effects

Research suggests that this compound can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α. This inhibition is believed to occur through the suppression of nuclear factor kappa B (NF-κB) signaling pathways, which play a critical role in inflammatory responses .

Antitumor Properties

This compound has demonstrated promising antitumor effects in various cancer cell lines. It induces apoptosis and cell cycle arrest in cancer cells by modulating cyclin-dependent kinases (CDKs) and promoting the expression of pro-apoptotic factors like Bax while inhibiting anti-apoptotic factors like Bcl-2 .

| Cancer Type | Mechanism |

|---|---|

| Lung Cancer | Induces apoptosis via p53 activation |

| Cervical Cancer | Synergizes with chemotherapy agents to enhance efficacy |

| Liver Cancer | Inhibits tumor growth through cell cycle regulation |

The mechanisms underlying the biological activities of this compound involve multiple signaling pathways:

- Nrf2 Activation : this compound activates the Nrf2 pathway, leading to enhanced expression of antioxidant proteins that protect against oxidative damage .

- Inhibition of NF-κB : By inhibiting NF-κB activation, this compound reduces inflammation and prevents the progression of chronic inflammatory diseases .

- Cell Cycle Regulation : It modulates key cell cycle regulators (e.g., CDK4, cyclin D1) to induce cell cycle arrest in cancer cells.

Case Studies

- Cervical Cancer Study : A study investigated the effects of this compound in combination with docetaxel on cervical cancer cells. The results showed enhanced apoptosis and reduced tumor growth in xenograft models when treated with both agents compared to controls.

- Liver Injury Model : In a model of liver injury induced by rifampicin, this compound demonstrated protective effects by reducing liver enzyme levels and inflammatory markers, indicating its potential for treating liver diseases.

Propiedades

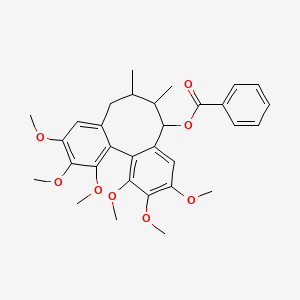

IUPAC Name |

(3,4,5,14,15,16-hexamethoxy-9,10-dimethyl-8-tricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaenyl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H36O8/c1-17-14-20-15-22(33-3)27(35-5)29(37-7)24(20)25-21(16-23(34-4)28(36-6)30(25)38-8)26(18(17)2)39-31(32)19-12-10-9-11-13-19/h9-13,15-18,26H,14H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYLGJYYEEZHUJZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C(C1C)OC(=O)C4=CC=CC=C4)OC)OC)OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H36O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.